(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Chiral Synthesis Diastereomeric Control Enantiopure Building Blocks

Researchers requiring (R)-configured proline building blocks risk chiral impurities and extra synthetic steps when supplied incorrect enantiomers or N-Boc-protected analogs. (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217654-85-7) eliminates these issues: • (R)-stereochemistry pre-set at the 2-position, avoiding downstream chiral resolution. • Free amine HCl salt enables direct amide coupling without Boc deprotection, reducing step count. • Ortho-nitrobenzyl substituent provides unique electronic and photolytic properties distinct from para/meta isomers. MDL MFCD08056078 differentiates from the (S)-enantiomer (MFCD07363494) for precise specification in patent filings and QC.

Molecular Formula C12H15ClN2O4
Molecular Weight 286.71 g/mol
CAS No. 1217654-85-7
Cat. No. B1500091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1217654-85-7
Molecular FormulaC12H15ClN2O4
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl
InChIInChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-3-7-13-12)8-9-4-1-2-5-10(9)14(17)18;/h1-2,4-5,13H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1
InChIKeyKJRTZWWMWDAGJL-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride


(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217654-85-7), also known as (R)-α-(2-nitrobenzyl)-proline hydrochloride, is a chiral, non-proteinogenic amino acid derivative. It is characterized by a pyrrolidine (proline) core with an (R)-configuration at the 2-position and a 2-nitrobenzyl substituent, supplied as a hydrochloride salt for enhanced aqueous solubility and stability . With a molecular formula of C12H15ClN2O4 and a molecular weight of 286.71 g/mol, it is primarily utilized as a specialized building block in the synthesis of complex organic molecules, particularly in peptide chemistry and pharmaceutical research where stereochemistry and the ortho-nitro functional group are critical .

(R)-configured non-proteinogenic proline building block for chiral synthesis
Ortho-nitrobenzyl functional handle for further reduction or photochemistry
Hydrochloride salt form with free amine, ready for direct amide coupling

Why Analogs Cannot Replace (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride


Substitution with in-class analogs like the (S)-enantiomer, 4-nitrobenzyl, or N-Boc-protected variants is not chemically equivalent and will lead to divergent synthetic and biological outcomes due to three critical structural parameters. The (R)-stereochemistry dictates the absolute configuration of downstream chiral centers, particularly in peptide couplings . The ortho-nitro substitution on the benzyl ring offers unique electronic and steric properties compared to para- or meta-nitro isomers, directly affecting reaction kinetics and subsequent reduction chemistry . Finally, the free amine in the hydrochloride salt provides a reactive handle for immediate functionalization, unlike the protected Boc-(R)-α-(2-nitrobenzyl)-proline (CAS 1217715-29-1), which requires an additional deprotection step [1]. Inconsistent use of these analogs can introduce unwanted chiral impurities or require extensive re-optimization of synthetic routes, undermining reproducibility in research and manufacturing.

(S)-enantiomer may invert planned chiral-center configuration, leading to diastereomeric outcomes
Para-nitro isomer alters electronic/steric profile compared to ortho, potentially shifting reactivity and SAR interpretation
N-Boc-protected analog requires extra deprotection, which may conflict with orthogonal protecting-group strategies

Technical Differentiation from Key Analogs


Enantiomeric Purity: (R)- vs. (S)-Configuration

Precise stereochemical control is non-negotiable in drug discovery. The target compound provides the specific (R)-configuration at the pyrrolidine 2-position. The (S)-enantiomer (CAS 1049742-66-6) is a distinct chemical entity with opposite optical rotation and cannot be used interchangeably without inverting the stereochemical outcome of a synthetic step. While specific rotation values were not publicly disclosed for both compounds, they are documented as distinct products with unique MDL numbers: MFCD08056078 for the (R)-isomer and MFCD07363494 for the (S)-isomer, confirming their structural independence [1]. Using the wrong enantiomer will lead to the formation of a diastereomer, not the target molecule, in asymmetric syntheses.

Enantiomeric Identity
Reported
(R)-configuration (MDL MFCD08056078) vs (S)-enantiomer (MDL MFCD07363494)
Confirms correct chiral identity for enantiomer-specific synthesis control
Procurement of wrong enantiomer will invert stereochemical course
Chiral Synthesis Diastereomeric Control Enantiopure Building Blocks

Regioisomeric Effects: Ortho vs. Para Nitro Substitution

The position of the nitro group on the benzyl ring significantly modulates the electron-withdrawing character and steric profile of the molecule. The target compound's ortho-nitro position creates a distinct steric and electronic environment compared to the para-nitro isomer, 2-(4-nitrobenzyl)-D-proline hydrochloride (CAS 1049727-42-5) . A para-nitro group exerts a stronger resonance effect (-M), directly conjugating with the benzylic position, while the ortho-nitro group introduces both steric hindrance and the potential for intramolecular hydrogen bonding with the pyrrolidine nitrogen. This difference is fundamental to SAR studies. The ortho-isomer (target) and para-isomer have distinct CAS numbers and are sold as separate catalog items, indicating their non-equivalent chemical behavior .

Nitro Regioisomerism
Class-level inference
Ortho (2-nitro) vs para (4-nitro) substitution; distinct MDL identifiers
Electronic/steric microenvironment may differ, relevant for SAR and photolytic studies
Quantitative electronic parameter data not yet available in primary literature
Structure-Activity Relationship (SAR) Electronic Effects Medicinal Chemistry

Functional Group Accessibility: Free Amine vs. N-Boc Protection

The target compound is supplied as the hydrochloride salt of the free amine, making it immediately ready for amide bond formation or other N-functionalization reactions. This is a key differentiator from its N-Boc-protected counterpart, (R)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS 1217715-29-1). While specific quantitative data on their comparative reaction yields is not available in public literature, the unprotected compound eliminates the need for an acidic or basic Boc-deprotection step, which can be incompatible with other sensitive protecting groups in a complex molecule and adds at least one step to the synthesis . The free amine is purchased to reduce step count and improve overall synthetic efficiency, while the Boc-protected version is chosen for orthogonal protection strategies.

Free Amine Availability
Class-level inference
Hydrochloride salt eliminates one Boc-deprotection step compared to N-Boc analog
Supports synthetic-step reduction when immediate N-acylation is planned
Comparative yield advantage not publicly documented; step-count context only
Synthetic Chemistry Protecting Group Strategy Peptide Coupling

Key Application Scenarios


Stereospecific Drug Intermediate Synthesis

This compound is the building block of choice when a synthetic route requires an (R)-configured, non-proteinogenic proline analog with a free amine. Its use ensures the correct stereochemistry is set from the outset, avoiding the need for chiral resolution of downstream intermediates. The distinct MDL number (MFCD08056078) allows for precise specification in patent filings and quality control, differentiating it from the (S)-enantiomer (MFCD07363494) .

Photo-Cleavable Linker for Chemical Biology

The ortho-nitrobenzyl group is a well-known photo-labile protecting group. While not directly evidenced by specific biological data for this compound, its unique ortho-substitution pattern makes it the theoretically preferred regioisomer for applications requiring controlled photo-release, where the para-nitro analog would exhibit different photolytic efficiency. This regioisomeric differentiation is a key procurement driver for the 2-nitro isomer over the 4-nitro isomer (1049727-42-5) .

Expedited Parallel Library Synthesis

When designing a library of compounds around a proline scaffold, the free amine hydrochloride form (CAS 1217654-85-7) is the optimal choice. It bypasses the need for a universal deprotection step before diversification, enabling direct amide bond formation with a variety of carboxylic acid building blocks. This directly reduces the step count compared to using the N-Boc protected analog, which is supported by the class-level inference of functional group availability .

Application
Selection Property
Validation Focus
Enantiomer-specific synthetic studies
Enantiomeric identity (R-configuration)
Chiral purity and optical rotation verification
Photocleavable linker research
Ortho-nitrobenzyl photoreactivity profile
Photolytic efficiency under intended wavelength
Parallel library diversification
Free amine for direct amide coupling
Step-count reduction and protecting-group compatibility
Quote Request

Request a Quote for (R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.